molecular formula C6H5NS B1338594 4-Methylthiophene-3-carbonitrile CAS No. 73229-39-7

4-Methylthiophene-3-carbonitrile

Cat. No. B1338594
CAS RN: 73229-39-7
M. Wt: 123.18 g/mol
InChI Key: GJMSUOPXSZFRTE-UHFFFAOYSA-N
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Description

4-Methylthiophene-3-carbonitrile is a compound that features in various research studies due to its interesting chemical properties and potential applications. It is a derivative of thiophene, which is a sulfur heterocycle that resembles benzene with one of the CH groups replaced by sulfur. The methyl and carbonitrile groups on the thiophene ring influence its electronic properties, making it useful in various chemical reactions and applications, such as in the field of photovoltaics and heterocyclic chemistry.

Synthesis Analysis

The synthesis of derivatives of thiophene with carbonitrile substituents has been explored in the context of creating materials for photovoltaic cells. For instance, a series of regioregular bithiophene disubstituted with a carbonitrile group and a hexyl or hexyloxy chain has been synthesized to create polymers with a low band gap and enhanced absorption at longer wavelengths . These materials are designed to improve the efficiency of photovoltaic devices by optimizing the electron-donating and electron-withdrawing properties of the polythiophene backbone.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can significantly affect their physical and chemical properties. For example, in the compound 4-[2-(4-methylthiophenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile, the planarity of the benzo[b]pyran and phenyl rings and their relative orientation can influence the electronic properties of the molecule . The twist of the phenyl ring out of the plane can affect the conjugation and, consequently, the electronic transitions within the molecule.

Chemical Reactions Analysis

Thiophene derivatives with carbonitrile groups participate in various chemical reactions. The reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes, for example, does not yield the expected thieno[2,3-d]pyrimidine derivatives but instead leads to substituted dithieno-[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-thiones . These reactions are influenced by the substituents on the thiophene ring and can lead to the formation of complex heterocyclic structures with potential applications in pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylthiophene-3-carbonitrile derivatives are influenced by their molecular structure. For example, the introduction of carbonitrile groups can stabilize the LUMO and HOMO energy levels, which is beneficial for applications in organic electronics . The solubility, crystallinity, and thermal stability of these compounds can also be tailored by modifying the substituents on the thiophene ring, as demonstrated by the synthesis and analysis of various thiophene-based compounds . The electronic properties, such as absorption and fluorescence, are also affected by the solvent environment, as seen in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .

Scientific Research Applications

  • Field : Medicinal Chemistry

    • Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods : The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • Results : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Field : Industrial Chemistry and Material Science

    • Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Field : Organic Semiconductors

    • Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Field : Organic Field-Effect Transistors (OFETs)

    • Application : Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors .
  • Field : Organic Light-Emitting Diodes (OLEDs)

    • Application : Thiophene derivatives are used in the fabrication of organic light-emitting diodes .
  • Field : Synthesis of Various 4-Alkoxy-5-Amino-3-Methylthiophene-2-Carbonitriles

    • Application : 4-Methylthiophene-3-carbonitrile is used in the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .
    • Methods : The synthesis involves a one-pot strategy and a similar pathway is used for the synthesis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates using (1H-pyrrol-1-yl)allene .
    • Results : The synthesis led to thiophenes in good to excellent yields .
  • Field : Anti-Inflammatory Drugs

    • Application : Thiophene derivatives are used in the synthesis of nonsteroidal anti-inflammatory drugs .
  • Field : Dental Anesthetics

    • Application : Certain thiophene derivatives are used as voltage-gated sodium channel blockers and dental anesthetics in Europe .
  • Field : Synthesis of 2-Aminothiophenes

    • Application : Thiophene derivatives are used in the green synthesis of 2-aminothiophenes .
    • Methods : The synthesis involves a [3+2] cycloaddition reaction .
    • Results : The synthesis led to 2-aminothiophenes in good to excellent yields .

Safety And Hazards

The safety information for 4-Methylthiophene-3-carbonitrile includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based analogs, including 4-Methylthiophene-3-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

4-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-5-3-8-4-6(5)2-7/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMSUOPXSZFRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502757
Record name 4-Methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophene-3-carbonitrile

CAS RN

73229-39-7
Record name 4-Methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
U Çoruh, R Ustabaş, F Tümer… - … Section E: Structure …, 2003 - scripts.iucr.org
… The solvent was removed and the residue crystallized from chloroform to yield (556 mg, 81%) 2-amino-4-methylthiophene-3-carbonitrile (light pink crystals, mp 391–392 K). H NMR …
Number of citations: 6 scripts.iucr.org
F Al‐Omran, AA El‐Khair… - Journal of heterocyclic …, 2002 - Wiley Online Library
Derivatives of 2‐aminothiophene‐3‐carbonitrile, 2‐thioxopyridine‐3‐carbonitrile, 1,8‐naphthyridine‐2‐one, thieno[2,3‐b]pyridine‐5‐carbonitrile and thieno[2,3‐d]pyrimidine …
Number of citations: 94 onlinelibrary.wiley.com
M DM, SK TH, H KN, SP K, S BS - Sensing Technology, 2023 - Taylor & Francis
… Antifungal activity of 5-acetyl-2-amino-4-methylthiophene-3-carbonitrile was screened against Candida albicans (gram positive), Itraconazole (gram negative) organism, synthesized …
Number of citations: 0 www.tandfonline.com
F Al‐Omran, AA El‐Khair - Journal of heterocyclic chemistry, 2004 - Wiley Online Library
… phthalimide 2 showed stronger activity against some types of bacteria than that of 2-amino-5-benzotriazol-1-yl-4methylthiophene-3-carbonitrile, which has been reported recently from …
Number of citations: 32 onlinelibrary.wiley.com
E Yıldız, M Köse, M Tümer, S Purtaş, F Tümer - Journal of Molecular …, 2017 - Elsevier
In this study, two new thiophene based imine compounds (HA and HB) were obtained from the reaction of 2-amino-4-phenylthiophene-3-carbonitrile (1) or 2-amino-4-(naphthalen-2-yl)…
Number of citations: 6 www.sciencedirect.com
F Al‐Omran, AA El‐khair - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
… routes to different polyfunctional thiophenes 9, 11, 12, 17-19, we also used Gewald's reaction20 for the synthesis of 2-amino −5-(benzothiazol-2′-thio) 4-methylthiophene-3-carbonitrile …
Number of citations: 8 onlinelibrary.wiley.com
DK Sureja, KR Vadalia - Journal of Saudi Chemical Society, 2018 - Elsevier
A POCl 3 catalyzed, efficient, one-step and solvent-free synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-4,5-substitutedthiophene-3-carbonitrile has been …
Number of citations: 4 www.sciencedirect.com
A Akbarzadeh, MG Dekamin - Green Chemistry Letters and …, 2017 - Taylor & Francis
A green and efficient protocol for the synthesis of densely functionalized 2-aminothiophene derivatives is described by the one-pot three-component Gewald reaction from enolizable …
Number of citations: 21 www.tandfonline.com
ME Khalifa, ASA Almalki, A Merazga, GAM Mersal - Molecules, 2020 - mdpi.com
Considering the thiophene unit as an electron-rich heterocycle, it is investigated with the aim of elucidating its potential efficiency for solar cell application. With the introduction of active …
Number of citations: 8 www.mdpi.com
TG Deryabina, NP Bel'skaya, MI Kodess… - Chemistry of …, 2007 - Springer
The reaction of arylhydrazonocyanothioacetamides containing an N-cyclohexyl fragment with chloroacetone, phenacyl bromide, ethyl chloroacetate, and chloroacetonitrile was …
Number of citations: 5 link.springer.com

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